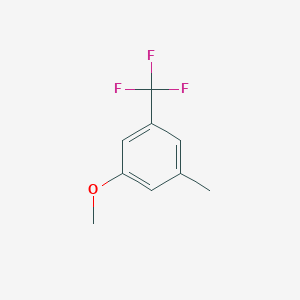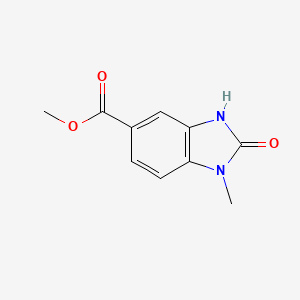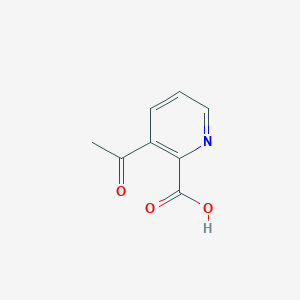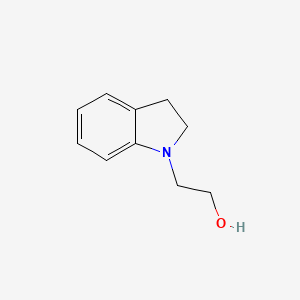
1H-Indol-1-ethanol, 2,3-dihydro-
Übersicht
Beschreibung
“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Indol-Derivate, einschließlich „1H-Indol-1-ethanol, 2,3-dihydro-“, haben sich in der antiviralen Forschung als vielversprechend erwiesen. Verbindungen mit dem Indol-Kern wurden synthetisiert und auf ihre inhibitorische Aktivität gegen verschiedene Viren getestet. So haben beispielsweise bestimmte indolbasierte Verbindungen signifikante inhibitorische Wirkungen gegen das Influenzavirus A und das Coxsackie-Virus B4 gezeigt .
Anti-HIV-Forschung
Der Kampf gegen HIV hat von der Entwicklung von Indol-Derivaten profitiert. Molekulare Docking-Studien neuartiger Indolyl-Verbindungen wurden durchgeführt, um ihr Potenzial als Anti-HIV-1-Mittel zu bewerten. Diese Studien zielen darauf ab, Verbindungen zu identifizieren, die effektiv an das HIV-1-Virus binden und dessen Replikation hemmen können .
Antikrebs- und Zytotoxizitätsstudien
Indol-Derivate werden auf ihre Antikrebseigenschaften untersucht. Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen, was zur Synthese verschiedener Indol-Gerüste für das Screening pharmakologischer Aktivitäten, einschließlich Antikrebseffekten, geführt hat .
Antioxidative Eigenschaften
Die Erforschung der antioxidativen Eigenschaften von Indol-Derivaten hat zur Synthese von Verbindungen wie 2-Indolinon-bis(Mannich-Basen) geführt. Diese Verbindungen wurden auf ihre Fähigkeit getestet, vor oxidativem Stress zu schützen, der ein Faktor bei vielen Krankheiten ist .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Indol-Derivaten ist ein weiterer interessanter Bereich. Durch die Modulation entzündungsfördernder Pfade könnten diese Verbindungen therapeutische Vorteile für Erkrankungen bieten, die durch Entzündungen gekennzeichnet sind .
Neuroprotektive Wirkungen
Indol-Derivate werden auf ihre neuroprotektiven Wirkungen untersucht. Die Fähigkeit des Indol-Kerns, mit hoher Affinität an mehrere Rezeptoren zu binden, macht ihn zu einem wertvollen Pharmakophor für die Entwicklung neuer Derivate, die Nervengewebe schützen könnten .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
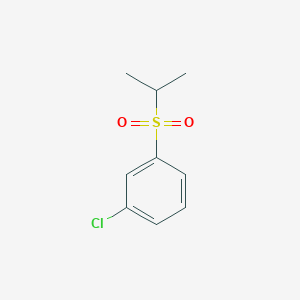
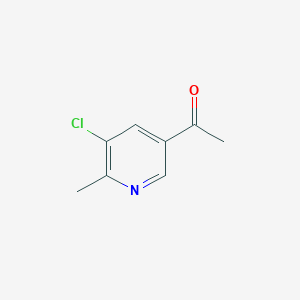
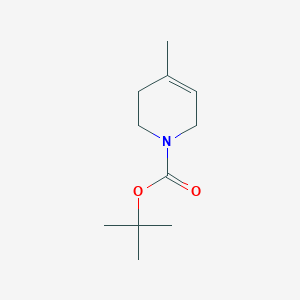
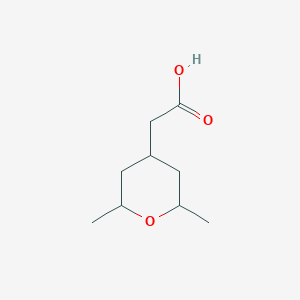
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
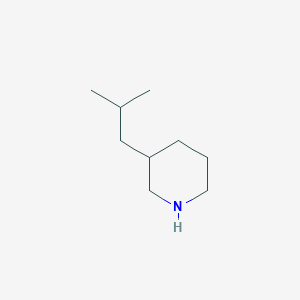
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
